molecular formula C24H19F2N3O3 B3002055 1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-N-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide CAS No. 1211159-61-3

1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-N-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B3002055
CAS No.: 1211159-61-3
M. Wt: 435.431
InChI Key: XYKQVYIXAGBYJD-UHFFFAOYSA-N
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Description

This compound is a pyrazole-3-carboxamide derivative featuring dual 4-fluorophenyl substituents: one directly attached to the pyrazole ring at position 1 and the other as a benzyloxy group at position 4. The carboxamide moiety is substituted with a 3-methoxyphenyl group. The presence of fluorine atoms enhances metabolic stability and lipophilicity, while the methoxy group may influence binding affinity through electronic effects .

Properties

IUPAC Name

1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-N-(3-methoxyphenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F2N3O3/c1-31-21-4-2-3-19(13-21)27-24(30)23-22(32-15-16-5-7-17(25)8-6-16)14-29(28-23)20-11-9-18(26)10-12-20/h2-14H,15H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYKQVYIXAGBYJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=NN(C=C2OCC3=CC=C(C=C3)F)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-N-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of fluorophenyl groups: This step involves the substitution reaction where fluorophenyl groups are introduced to the pyrazole ring.

    Methoxylation: The methoxy groups are introduced through a nucleophilic substitution reaction.

    Carboxamide formation: The final step involves the formation of the carboxamide group through the reaction of the pyrazole derivative with an appropriate amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-N-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the fluorophenyl and methoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NaOH, NH₃) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The pyrazole moiety is known for its diverse biological activities, including anti-inflammatory, analgesic, and antitumor properties. The incorporation of fluorinated phenyl groups enhances the pharmacological profile of compounds, making them more potent and selective.

  • Antitumor Activity : Studies have shown that pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to 1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-N-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide have been evaluated for their ability to inhibit tumor growth in vitro and in vivo models .
  • Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory activity, which can be further explored through in vitro assays measuring cytokine production and inflammatory markers .

Agrochemical Applications

Pyrazole derivatives are increasingly being studied for their effectiveness as agrochemicals, particularly as pesticides and fungicides.

  • Fungicidal Activity : Research indicates that similar compounds exhibit antifungal properties against phytopathogenic fungi. For example, derivatives of pyrazole have been synthesized and tested for their ability to inhibit fungal growth, showing promising results that could lead to the development of new agricultural fungicides .
  • Pesticidal Properties : The structural characteristics of this compound may also confer insecticidal properties, making it a candidate for further investigation in pest management strategies .

Data Tables

Application AreaActivity TypeExample Studies/Findings
Medicinal ChemistryAntitumorSignificant cytotoxicity against cancer cell lines
Anti-inflammatoryPotential effects on cytokine production
AgrochemistryFungicidalInhibition of phytopathogenic fungi
PesticidalCandidates for new insecticides

Case Studies

Several studies have documented the synthesis and evaluation of pyrazole derivatives similar to 1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-N-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide:

  • Antitumor Evaluation : A study reported the synthesis of various pyrazole derivatives and their testing against cancer cell lines, revealing that some compounds exhibited IC50 values lower than standard chemotherapeutics .
  • Fungicidal Testing : Another study synthesized a series of pyrazole derivatives and assessed their antifungal activity against several species, showing that some compounds had over 50% inhibition at low concentrations .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have helped identify key structural features that enhance biological activity, guiding future synthetic efforts toward more potent derivatives .

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-N-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide would depend on its specific biological target. Generally, compounds like this may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Compound Name / ID Key Structural Features Biological Activity (EC₅₀/IC₅₀) Reference
Target Compound 1-(4-FP)-4-[(4-FP)methoxy]-N-(3-MeOPh)-1H-pyrazole-3-carboxamide Not reported
4-(4-FP)-5-(3-(4-FP)ureido)-1-Me-1H-pyrazole-3-carboxamide (20) 4-FP, 1-methyl, ureido linker at position 5 IC₅₀ = 1.2 µM (NTS1 binding)
N-(4-MeOPh)-1-Ph-3-[3-(CF₃)Ph]-1H-pyrazole-4-carboxamide 1-phenyl, 3-(trifluoromethylphenyl), N-(4-methoxyphenyl) Antimicrobial activity (MIC = 8 µg/mL)
1-(7-Cl-quinolin-4-yl)-5-(2,6-diMeOPh)-N-tricyclo[3.3.1.1³,⁷]dec-2-yl-carboxamide (13) Bulky tricyclic decane substituent, 7-Cl-quinoline, 2,6-diMeOPh EC₅₀ = 0.3 nM (NTS1 activation)
tert-Butyl (2S)-Cyclohexyl({[5-(2,6-diMeOPh)-1-(4-FP)-1H-pyrazol-3-yl]carbonyl}amino)ethanoate (28a) Ester-protected carboxamide, 2,6-diMeOPh at position 5 EC₅₀ = 4.7 nM (NTS2 activation)

Abbreviations : FP = fluorophenyl; MeOPh = methoxyphenyl; CF₃ = trifluoromethyl; MIC = minimum inhibitory concentration.

Key Observations

Substituent Position and Activity: The target compound’s 4-fluorophenylmethoxy group at position 4 is distinct from analogs like 28a, which have a 5-(2,6-dimethoxyphenyl) group. This positional difference may alter receptor interaction profiles, as seen in the nanomolar EC₅₀ values of 28a for NTS2 . Compound 13 achieves sub-nanomolar potency (EC₅₀ = 0.3 nM) due to its bulky tricyclic decane group, which likely enhances hydrophobic interactions with NTS1 .

Fluorine and Methoxy Contributions: Fluorine atoms in the target compound and analogs like 20 improve metabolic stability by resisting oxidative degradation, a critical factor in drug development .

Pharmacological Implications

  • Receptor Selectivity : The dual fluorophenyl groups in the target compound may confer balanced NTS1/NTS2 activity, whereas 13 is highly selective for NTS1 .
  • Antimicrobial Potential: Analog 16 demonstrates broad-spectrum antimicrobial activity, suggesting the target compound could be repurposed with structural tweaks .

Biological Activity

The compound 1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-N-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide is a novel pyrazole derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including anti-inflammatory, anticancer, and analgesic properties, supported by relevant research findings and data.

Chemical Structure and Properties

This compound belongs to a class of pyrazole derivatives characterized by the presence of fluorinated phenyl groups and a methoxy substituent. The molecular structure can be represented as follows:

C19H18F2N2O3\text{C}_{19}\text{H}_{18}\text{F}_2\text{N}_2\text{O}_3

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, studies have shown that similar compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6.

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)Reference
Dexamethasone76% at 1 µM86% at 1 µM
1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-N-(3-methoxyphenyl)-1H-pyrazole-3-carboxamideTBDTBDTBD

In a study by Selvam et al., various pyrazole derivatives were synthesized and tested for their anti-inflammatory effects, with some showing up to 85% inhibition of TNF-α at specific concentrations .

2. Anticancer Activity

The anticancer potential of pyrazole derivatives has been widely studied. For example, compounds similar to the one have demonstrated cytotoxic effects against various cancer cell lines.

Cell LineIC50 (µM)Reference
HepG2 (Liver)54.25% growth inhibition
HeLa (Cervical)38.44% growth inhibition

The compound's activity against cancer cells is attributed to its ability to modulate signaling pathways involved in cell proliferation and apoptosis.

3. Analgesic Activity

Analgesic properties have also been reported for pyrazole derivatives. In vivo studies using carrageenan-induced edema models have shown that certain derivatives exhibit significant analgesic effects comparable to standard analgesics like ibuprofen.

CompoundAnalgesic Effect (%)Reference
IbuprofenStandard ControlTBD
Similar Pyrazole DerivativeTBDTBD

Case Studies

Several case studies highlight the efficacy of pyrazole derivatives in clinical settings:

  • Study on Anti-inflammatory Effects : A series of pyrazole compounds were synthesized and tested for their ability to reduce inflammation in animal models. The results indicated a strong correlation between structural modifications and anti-inflammatory potency .
  • Anticancer Screening : A compound structurally related to the target was evaluated against multiple cancer cell lines, demonstrating significant cytotoxicity and suggesting potential for further development as an anticancer agent .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can researchers validate intermediate purity?

A multi-step synthesis is typically employed, starting with functionalized aryl precursors. For example, condensation of fluorophenyl-substituted alcohols with activated carbonyl intermediates (e.g., isocyanates or carboxamides) under acidic or basic conditions is a common approach. Purification at each step via column chromatography or recrystallization ensures intermediate purity, validated by HPLC (>95%) and 1H^1H-NMR spectroscopy. Critical steps include protecting group strategies for methoxy and fluorophenyl substituents to prevent undesired side reactions .

Q. How can researchers confirm the structural integrity of this compound?

X-ray crystallography is the gold standard for unambiguous structural confirmation, providing bond lengths, angles, and dihedral angles (e.g., fluorophenyl rings may form dihedral angles of 12–55° with the pyrazole core). Complementary techniques include high-resolution mass spectrometry (HRMS) for molecular weight verification and 13C^{13}C-/1H^1H-NMR to assign substituent positions. Weak hydrogen bonds (C–H···F/N) observed in crystal structures further validate intermolecular interactions .

Q. What solubility challenges exist for this compound, and how can they be mitigated in biological assays?

The compound exhibits low aqueous solubility due to its hydrophobic fluorophenyl and methoxyphenyl groups. To address this, researchers use co-solvents like DMSO (≤10% v/v) or surfactants (e.g., Tween-80). Pre-formulation studies with solubility enhancers (cyclodextrins) or nanoemulsions can improve bioavailability. Solubility is quantified via shake-flask methods followed by UV-Vis spectrophotometry .

Advanced Research Questions

Q. What in vitro models are suitable for assessing target engagement and selectivity?

Kinase inhibition assays (e.g., MET kinase) using recombinant enzymes and ATP-competitive binding protocols are recommended. Selectivity is evaluated against panels of related kinases (e.g., EGFR, VEGFR) via fluorescence-based assays. IC50_{50} values should be corroborated with cellular assays (e.g., proliferation inhibition in cancer cell lines) to confirm target relevance. Structural analogs with trifluoromethyl or chloro substituents show enhanced selectivity, as seen in carbonic anhydrase inhibition studies .

Q. How can researchers analyze pharmacokinetic properties in preclinical models?

Administer the compound intravenously (IV) and orally (PO) in rodents to calculate clearance (CL), volume of distribution (VdV_d), and bioavailability (FF). Plasma samples are analyzed via LC-MS/MS. Allometric scaling from rodent/dog data predicts human CL (1.3–7.4 mL/min/kg) and VdV_d (4.8–11 L/kg). High plasma protein binding (96–99%) necessitates free fraction measurements using equilibrium dialysis .

Q. What strategies improve selectivity for target enzymes in structure-activity relationship (SAR) studies?

Modify the pyrazole core’s substituents:

  • Methoxy groups : Increase steric bulk to reduce off-target binding.
  • Fluorophenyl rings : Enhance hydrophobic interactions with enzyme pockets.
  • Carboxamide linker : Optimize hydrogen bonding with catalytic residues.
    SAR is validated using molecular docking (e.g., Glide, AutoDock) and comparative IC50_{50} profiling against structurally related targets .

Q. How can contradictions in biological activity data be resolved?

Orthogonal assays are critical. For example, discrepancies between enzyme inhibition and cellular activity may arise from poor membrane permeability. Use parallel artificial membrane permeability assays (PAMPA) to assess passive diffusion. Control for metabolic stability via liver microsome incubations. Conflicting in vivo efficacy data may require adjusting dosing regimens or evaluating metabolite activity .

Q. What computational methods elucidate binding interactions and conformational dynamics?

Molecular dynamics (MD) simulations (e.g., GROMACS) reveal ligand-induced conformational changes in targets. Binding free energy calculations (MM-PBSA/GBSA) quantify contributions of substituents like fluorophenyl groups. Docking studies identify key residues (e.g., MET kinase’s hinge region). Pair these with mutagenesis to validate computational predictions .

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